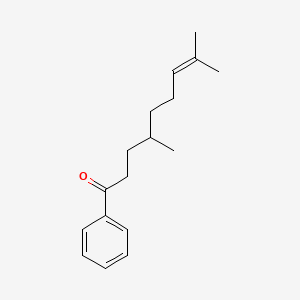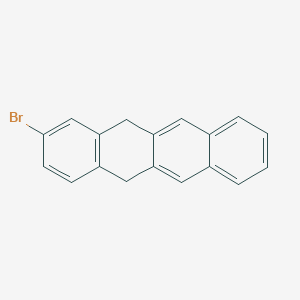
2-Bromo-5,12-dihydrotetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,12-dihydrotetracene is a brominated derivative of tetracene, an organic compound belonging to the acene family. Acenes are polycyclic aromatic hydrocarbons composed of linearly fused benzene rings. Tetracene, specifically, consists of four linearly fused benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,12-dihydrotetracene typically involves the bromination of tetracene. One common method is the bromination of tetracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5,12-dihydrotetracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted tetracene derivatives can be formed.
Coupling Products: Complex polycyclic aromatic hydrocarbons with extended conjugation can be synthesized through coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromo-5,12-dihydrotetracene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: The compound is studied for its potential use in photovoltaic cells and other optoelectronic devices due to its unique electronic properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,12-dihydrotetracene in its applications primarily involves its electronic properties. The bromine atom influences the electronic distribution within the tetracene framework, affecting its conductivity and reactivity. In organic electronics, the compound’s ability to transport charge carriers (electrons and holes) is crucial for its performance in devices like OFETs and OLEDs .
Comparación Con Compuestos Similares
Tetracene: The parent compound without the bromine substitution.
Pentacene: A higher acene with five linearly fused benzene rings.
Anthracene: A lower acene with three linearly fused benzene rings.
Comparison:
Propiedades
Número CAS |
917574-01-7 |
|---|---|
Fórmula molecular |
C18H13Br |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
2-bromo-5,12-dihydrotetracene |
InChI |
InChI=1S/C18H13Br/c19-18-6-5-14-9-15-7-12-3-1-2-4-13(12)8-16(15)10-17(14)11-18/h1-8,11H,9-10H2 |
Clave InChI |
VCZOGKXIRNIUDC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CC3=CC4=CC=CC=C4C=C31)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B14205320.png)
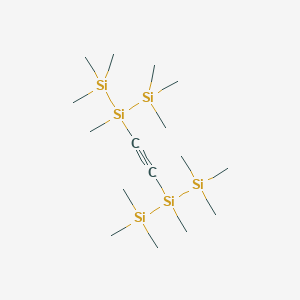
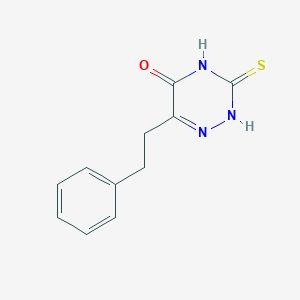

![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
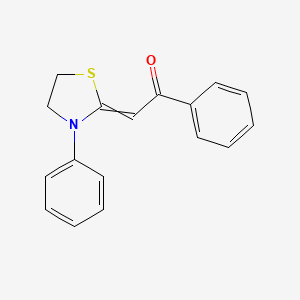
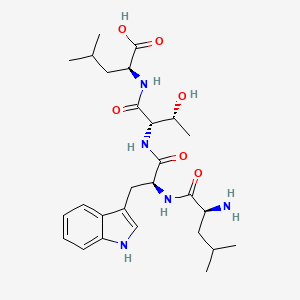
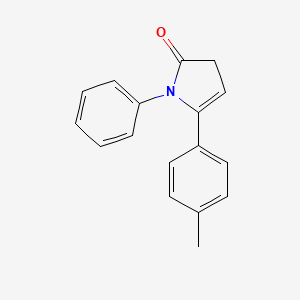
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)

![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
